2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Reaction with triethyl orthoformate: Cyclization of 3-amino-thiophene-2-carboxylate derivatives using triethyl orthoformate.
Use of dimethylformamide dimethylacetal (DMF-DMA): This reagent, in combination with a primary amine, facilitates the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienopyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit enzymes involved in critical biological processes.
Interacting with DNA/RNA: The compound could bind to nucleic acids, affecting their function.
Modulating signaling pathways: It may influence cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE .
- 5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-THIONE .
Uniqueness
2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific structural features, such as the thienopyrimidine core and the presence of both phenyl and ethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16Cl2N2O2S2 |
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Molecular Weight |
475.4g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O2S2/c1-2-15-11-16-20(30-15)25-22(26(21(16)28)14-6-4-3-5-7-14)29-12-19(27)13-8-9-17(23)18(24)10-13/h3-11H,2,12H2,1H3 |
InChI Key |
NXKCMLUYEKJZMZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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